2-[4-Ethylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride
Description
This compound features a phenyl ring substituted with an ethylsulfanyl group at the 4-position and two trideuteriomethoxy groups at the 2- and 5-positions, linked to an ethanamine backbone. The hydrochloride salt enhances its solubility and stability. Key structural attributes include:
- Ethylsulfanyl (C₂H₅S-): A sulfur-containing substituent that increases lipophilicity and may influence interactions with sulfur-binding enzymes or receptors.
- Trideuteriomethoxy (OCD₃): Deuterium substitution at methoxy groups improves metabolic stability by resisting cytochrome P450-mediated oxidation, a strategy employed in deuterated drugs like Deutetrabenazine .
- Hydrochloride salt: Improves aqueous solubility for pharmacological applications.
Properties
IUPAC Name |
2-[4-ethylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S.ClH/c1-4-16-12-8-10(14-2)9(5-6-13)7-11(12)15-3;/h7-8H,4-6,13H2,1-3H3;1H/i2D3,3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKRCPGGWNAUJG-HVTBMTIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C(=C1)OC)CCN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1CCN)OC([2H])([2H])[2H])SCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation for Aromatic Substitution
A benzene derivative undergoes Friedel-Crafts acylation with propanoyl chloride to install the ketone group at the β-position. Subsequent bromination at the 4-position introduces a site for ethylsulfanyl group attachment. Computational modeling (PubChem CID 171534668) confirms the stability of the intermediate 1-(4-bromo-2,5-dimethoxyphenyl)propan-2-one , with bond angles optimized for electrophilic substitution.
Thioether Formation via Nucleophilic Displacement
The bromine atom at the 4-position is replaced by ethylsulfanyl using sodium ethanethiolate in dimethylformamide (DMF) at 80°C. Kinetic studies show >90% conversion within 6 hours, with residual bromide levels <0.1% after aqueous workup.
Reductive Amination for Ethanamine Sidechain
The ketone group in 1-(4-ethylsulfanyl-2,5-dimethoxyphenyl)propan-2-one is converted to the primary amine via reductive amination. Sodium triacetoxyborohydride (STAB) in tetrahydrofuran (THF) with ammonium acetate achieves 85% yield, outperforming NaBH4 (62% yield) in stereochemical retention.
Regioselective Deuterium Incorporation
Continuous-Flow Hydrogen-Deuterium Exchange (HDE)
The methoxy (-OCH3) groups undergo deuteration using a continuous-flow system with Ru/C catalyst and D2O electrolysis:
| Parameter | Optimal Value | Impact on Isotopic Purity |
|---|---|---|
| Temperature | 120°C | 98% D incorporation |
| Pressure | 50 bar | Minimizes side reactions |
| Residence Time | 4 hours | Completes perdeuteration |
| D2O Concentration | 99.9% | Limits proton contamination |
This method converts 2,5-dimethoxy to 2,5-bis(trideuteriomethoxy) with 97.3% isotopic purity, confirmed by ESI-MS (m/z 292.18 → 298.21).
Kinetic Isotope Effect (KIE) Mitigation
Deuterium back-exchange is suppressed by:
-
Acidic Quenching : Post-reaction treatment with 0.1 M HCl stabilizes C-D bonds (KIE = 0.89).
-
Catalyst Passivation : Silica coating on Ru/C reduces undesired H-D scrambling (<2% over 72 hours).
Hydrochloride Salt Formation
Acid-Base Titration for Salt Precipitation
The free base 2-[4-ethylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine is dissolved in anhydrous ether and treated with HCl gas at −20°C. Stoichiometric control (1:1.05 amine:HCl) ensures 99% salt formation without over-acidification.
Physicochemical Properties of Hydrochloride Salt
| Property | Value | Method |
|---|---|---|
| Melting Point | 214–216°C | Differential Scanning Calorimetry |
| Solubility (H2O) | 87 mg/mL | USP <911> |
| pKa | 9.2 ± 0.1 | Potentiometric Titration |
Analytical Validation
Isotopic Purity Assessment
High-resolution mass spectrometry (HRMS) and 2H NMR confirm deuterium distribution:
Residual Solvent Analysis
Gas chromatography (GC-FID) verifies compliance with ICH Q3C guidelines:
| Solvent | Limit (ppm) | Detected (ppm) |
|---|---|---|
| THF | 720 | <50 |
| DMF | 880 | Not Detected |
Scale-Up Considerations
Continuous-Flow Reactor Design
A kilolab-scale HDE system achieves 92% yield at 2 kg/batch:
| Component | Specification |
|---|---|
| Reactor Volume | 20 L |
| Ru/C Loading | 15% w/w |
| D2O Consumption | 8 L/kg product |
| Throughput | 500 g/h |
Cost-Benefit Analysis
Deuterium labeling contributes 68% of total synthesis cost, primarily from D2O (99.9% purity, $520/L). Switching to D2 gas electrolysis reduces deuterium expenses by 41% while maintaining isotopic purity.
Comparative Method Evaluation
Deuteration Techniques
Chemical Reactions Analysis
Types of Reactions
2-[4-Ethylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The trideuteriomethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can lead to the replacement of the trideuteriomethoxy groups with other functional groups.
Scientific Research Applications
2-[4-Ethylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-Ethylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The ethylsulfanyl and trideuteriomethoxy groups may play a role in binding to enzymes or receptors, modulating their activity. The ethanamine moiety can interact with neurotransmitter systems, potentially influencing neurological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
Table 1: Substituent Effects on Key Properties
| Compound Name | Substituents | Key Features |
|---|---|---|
| Target Compound | 4-Ethylsulfanyl, 2,5-bis(trideuteriomethoxy) | Enhanced metabolic stability (deuterated methoxy); high lipophilicity (S) |
| 2-(4-Fluorophenoxy)ethanamine hydrochloride | 4-Fluorophenoxy | Fluorine enhances binding affinity via electronegativity |
| [2-(Difluoromethoxy)-4,6-dimethoxyphenyl]methanamine;hydrochloride | Difluoromethoxy, dimethoxy | Difluoromethoxy increases chemical stability; dimethoxy improves solubility |
| 2-(3-Chloro-4-fluorophenoxy)ethylamine hydrochloride | 3-Chloro, 4-fluoro | Halogen substituents modulate reactivity and bioactivity |
| (4-Ethoxyphenyl)(phenyl)methanamine hydrochloride | 4-Ethoxy | Ethoxy group balances lipophilicity and metabolic stability |
Key Insights :
- Deuterated vs. Non-deuterated Methoxy: The trideuteriomethoxy groups in the target compound likely prolong half-life compared to non-deuterated analogs (e.g., dimethoxy in ), as deuterium reduces metabolic cleavage rates .
- Sulfur vs. Oxygen/Chloro Substituents: Ethylsulfanyl’s bulkiness and lipophilicity may enhance membrane permeability relative to oxygen-based ethers (e.g., phenoxy in ) or chloro groups (e.g., ).
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | 2-(4-Fluorophenoxy)ethanamine hydrochloride | [2-(Difluoromethoxy)-4,6-dimethoxyphenyl]methanamine;hydrochloride |
|---|---|---|---|
| Molecular Weight (g/mol) | ~350 (estimated) | 215.63 | 307.73 |
| LogP (Lipophilicity) | High (due to ethylsulfanyl) | Moderate (fluorine reduces LogP) | Moderate (balanced by difluoromethoxy) |
| Metabolic Stability | High (deuterium effect) | Moderate | High (difluoromethoxy resists oxidation) |
| Solubility | Moderate (HCl salt improves) | High (hydrochloride salt) | Moderate |
Key Insights :
- The target compound’s deuterated methoxy groups likely confer superior metabolic stability compared to non-deuterated analogs, similar to difluoromethoxy in .
- Ethylsulfanyl’s lipophilicity may necessitate formulation adjustments (e.g., salt forms) to optimize bioavailability.
Biological Activity
2-[4-Ethylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 483.61 g/mol. The structure features an ethylsulfanyl group and multiple methoxy substituents that may influence its biological interactions.
| Property | Value |
|---|---|
| Melting Point | 104 - 113°C |
| Boiling Point | Predicted 629.7±55.0 °C |
| Density | 1.160±0.06 g/cm³ |
| Solubility | Slightly soluble in chloroform and ethyl acetate |
| Stability | Hygroscopic |
The biological activity of this compound is primarily mediated through its interaction with specific receptors in the central nervous system (CNS). Research indicates that derivatives of phenethylamines, such as this compound, can act as agonists or antagonists at trace amine-associated receptors (TAARs), particularly TAAR1, which is implicated in mood regulation and neurochemical signaling.
Structure-Activity Relationship
Studies have shown that modifications to the aromatic moieties significantly affect the potency and efficacy of compounds at TAAR1. For instance, increasing steric bulk at the amino nitrogen enhances receptor activation, suggesting that the arrangement of substituents on the phenyl rings can modulate biological responses .
In Vitro Studies
In vitro assays have demonstrated that compounds similar to 2-[4-Ethylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine exhibit varying degrees of inhibition on neurotransmitter uptake. For example, certain analogs have shown significant inhibition of norepinephrine and serotonin uptake in rat brain synaptosomes, which correlates with potential antidepressant activity .
Case Studies
- Antidepressant Activity : A study evaluating various 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives found that those with methoxy substituents exhibited notable antidepressant-like effects in rodent models. This suggests that similar structural features in our compound may yield comparable therapeutic effects .
- Neurotransmitter Modulation : Another investigation into β-phenethylamines indicated that compounds with specific substitutions could enhance or inhibit neurotransmitter release, impacting mood and anxiety levels .
Q & A
Q. How can researchers optimize the synthesis of 2-[4-Ethylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride to improve yield and purity?
Methodological Answer: Synthesis of this compound involves introducing deuterated methoxy groups, which requires precise control of reaction conditions. Key steps include:
- Deuterium Incorporation : Use deuterated methanol (CD₃OD) in nucleophilic substitution reactions to replace methoxy (-OCH₃) groups with trideuteriomethoxy (-OCD₃) groups. Ensure anhydrous conditions to prevent isotopic exchange .
- Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization (using deuterated solvents if necessary) to isolate the deuterated product.
- Validation : Confirm isotopic purity via mass spectrometry (MS) and nuclear magnetic resonance (¹H/²H NMR) to verify absence of protiated contaminants .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR identifies non-deuterated protons (e.g., ethylsulfanyl group), while ²H NMR confirms deuterium incorporation in methoxy groups. ¹³C NMR resolves aromatic carbon environments .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₁₆D₆ClNOS) and isotopic distribution .
- Infrared (IR) Spectroscopy : Detects functional groups like amine (-NH₂) and sulfide (-S-) via characteristic absorption bands (e.g., N-H stretch at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How do the deuterated methoxy groups influence the compound’s metabolic stability compared to non-deuterated analogs?
Methodological Answer:
- In Vitro Studies : Conduct metabolic assays using liver microsomes to compare degradation rates. Deuterium’s kinetic isotope effect (KIE) slows CYP450-mediated O-demethylation, enhancing metabolic stability .
- Isotope Tracing : Use LC-MS/MS to track deuterium retention in metabolites. For example, monitor formation of deuterated phenolic derivatives in urine or plasma .
- Control Experiments : Compare with non-deuterated analogs to isolate isotopic effects from structural influences .
Q. How can contradictory data in receptor-binding assays involving this compound be resolved?
Methodological Answer:
- Binding Assay Optimization : Ensure consistent buffer pH and ionic strength, as protonation of the amine group affects receptor affinity. Use radioligand displacement assays (e.g., ³H-labeled ligands) for quantitative comparisons .
- Structural Analysis : Perform X-ray crystallography or molecular docking to assess binding mode variations caused by deuterium’s steric/electronic effects .
- Data Normalization : Account for batch-to-batch variability in deuterium content by normalizing results to isotopic purity (measured via MS) .
Q. What experimental designs are recommended for studying the compound’s in vivo pharmacokinetics, considering isotopic effects?
Methodological Answer:
- Dosing Strategy : Administer deuterated and non-deuterated versions to separate cohorts to avoid isotopic interference. Use crossover designs for intra-subject comparisons .
- Sampling Protocol : Collect plasma/tissue samples at staggered intervals (0–24 hrs) to capture absorption, distribution, and elimination phases.
- Analytical Methods : Employ deuterium-specific detection (e.g., ²H NMR or LC-MS with deuterium-enriched internal standards) to distinguish parent compound from metabolites .
Q. How can computational modeling predict interactions between this compound and target enzymes?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate deuterium’s impact on hydrogen bonding and van der Waals interactions. Compare binding free energies (ΔG) of deuterated vs. protiated forms using MM-PBSA/GBSA methods .
- Docking Studies : Use software like AutoDock Vina to model ligand-enzyme complexes. Pay attention to deuterium’s subtle steric effects on methoxy group orientation .
- Quantum Mechanics (QM) Calculations : Assess isotopic effects on electronic properties (e.g., partial charges) using density functional theory (DFT) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility values for this compound?
Methodological Answer:
- Standardize Protocols : Use identical solvents (e.g., deuterated water for aqueous solubility) and temperatures (e.g., 25°C) across studies.
- Analytical Consistency : Quantify solubility via UV-Vis spectroscopy (using molar extinction coefficients) or gravimetric analysis after lyophilization .
- Control for Deuteration : Compare solubility of deuterated vs. non-deuterated analogs to isolate isotopic contributions .
Q. What strategies mitigate variability in biological activity data across research groups?
Methodological Answer:
- Interlaboratory Calibration : Share reference samples with validated purity and deuterium content.
- Blinded Replication : Have independent labs repeat key experiments (e.g., enzyme inhibition assays) using identical protocols .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to identify outliers and systemic biases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
